![molecular formula C24H21F3N2O4 B284238 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide binds covalently to Cys481 in the active site of BTK, leading to the irreversible inhibition of its activity. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been shown to inhibit the growth and survival of diffuse large B-cell lymphoma (DLBCL) cells. 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and lenalidomide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible inhibition of BTK activity may limit its use in certain experimental settings. Additionally, 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has a short half-life in vivo, which may limit its efficacy in clinical applications.
Direcciones Futuras
For 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide research include the development of more potent and selective BTK inhibitors, as well as the exploration of its potential use in combination with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide in clinical settings.
Métodos De Síntesis
The synthesis of 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline, followed by the reduction of the nitro group to an amine. The resulting amine is then reacted with 2-oxoethyl p-toluenesulfonate to form the intermediate, which is further reacted with 3-(trifluoromethyl)aniline to obtain 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in the signaling pathway that regulates B-cell development and survival. Inhibition of BTK by 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Propiedades
Fórmula molecular |
C24H21F3N2O4 |
---|---|
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-2-32-21-9-4-3-8-20(21)29-22(30)15-33-19-12-10-16(11-13-19)23(31)28-18-7-5-6-17(14-18)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,31)(H,29,30) |
Clave InChI |
SBNQUOOIKFXILJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.